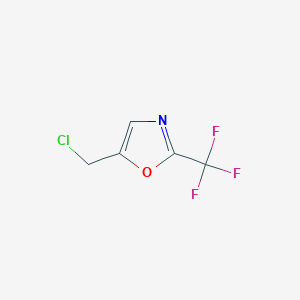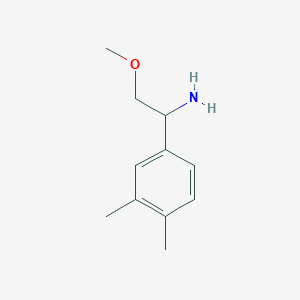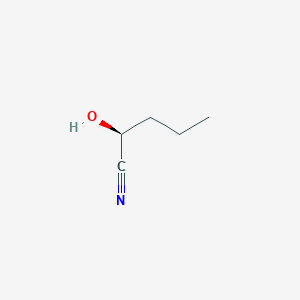
2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine is an organic compound with the empirical formula C10H14N2Si and a molecular weight of 190.32 g/mol . This compound is part of the pyridine family, characterized by a pyridine ring substituted with a methyl group, a trimethylsilyl-ethynyl group, and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine typically involves the reaction of 5-iodo-pyridin-2-amine with trimethylsilylacetylene in the presence of palladium chloride (PdCl2(PPh3)2) and copper iodide (CuI) as catalysts. The reaction is carried out in triethylamine (Et3N) at room temperature for about 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as the Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and electrophiles under mild conditions.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Often use palladium-based catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine: Similar structure but with a different substitution pattern on the pyridine ring.
2-((Trimethylsilyl)ethynyl)pyridin-3-amine: Lacks the methyl group present in 2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine.
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine: Contains a methoxy group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H16N2Si |
|---|---|
Molekulargewicht |
204.34 g/mol |
IUPAC-Name |
2-methyl-5-(2-trimethylsilylethynyl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2Si/c1-9-11(12)7-10(8-13-9)5-6-14(2,3)4/h7-8H,12H2,1-4H3 |
InChI-Schlüssel |
FRPFGTFEQKHDOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C#C[Si](C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)
![tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12958446.png)







![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)
![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)
